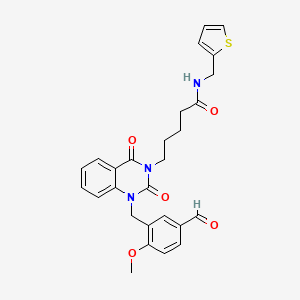
4-oxo-N-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-OXO-N-[(PYRIDIN-3-YL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzothiazepine core, a pyridine ring, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 4-OXO-N-[(PYRIDIN-3-YL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazepine Core: This step involves the cyclization of appropriate precursors to form the benzothiazepine ring.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride under basic conditions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions .
Analyse Des Réactions Chimiques
4-OXO-N-[(PYRIDIN-3-YL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzothiazepine core.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-OXO-N-[(PYRIDIN-3-YL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-OXO-N-[(PYRIDIN-3-YL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-OXO-N-[(PYRIDIN-3-YL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE include other benzothiazepines and sulfonamides. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example:
Benzothiazepines: These compounds have a benzothiazepine core and are known for their cardiovascular and neurological effects.
Sulfonamides: These compounds contain a sulfonamide group and are widely used as antibiotics.
The uniqueness of 4-OXO-N-[(PYRIDIN-3-YL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE lies in its combined structural features, which contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H15N3O3S2 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
4-oxo-N-(pyridin-3-ylmethyl)-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide |
InChI |
InChI=1S/C15H15N3O3S2/c19-15-5-7-22-14-4-3-12(8-13(14)18-15)23(20,21)17-10-11-2-1-6-16-9-11/h1-4,6,8-9,17H,5,7,10H2,(H,18,19) |
Clé InChI |
OTHCDERQIPUCNX-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=C(C=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-6,6-dimethyl-9-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14975179.png)
![N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14975186.png)
![N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B14975194.png)
![N-(3,4-dimethylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14975212.png)
![2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14975218.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,5-dimethoxybenzamide](/img/structure/B14975226.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B14975231.png)
![N-(3,5-dimethylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B14975245.png)

![N-cyclopentyl-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B14975251.png)
![N-(4-Methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B14975263.png)

![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14975283.png)
